(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone
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Overview
Description
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone typically involves the following steps:
Furanyl Grignard Reagent Formation: The furan ring is first converted into a Grignard reagent by reacting with magnesium in anhydrous ether.
Ketone Formation: The Grignard reagent is then reacted with a suitable electrophile, such as a fluorinated aromatic aldehyde, to form the desired ketone.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH, KOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and hydroxylated compounds.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: can be compared to other similar compounds, such as:
4-Fluoro-2-methylphenyl(furan-2-yl)methanone
3-Fluoro-4-methylphenyl(furan-2-yl)methanone
4-Fluoro-3-methylphenyl(pyridin-2-yl)methanone
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXERFLWPXURUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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